molecular formula C15H19N3O3S B4428849 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE

Cat. No.: B4428849
M. Wt: 321.4 g/mol
InChI Key: BNPHLDZJIPDFLM-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, a benzimidazolone core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves the alkylation of benzimidazolone with a cyclohexene derivative. One common method involves the reaction of benzimidazolone with propargyl bromide, followed by cyclization and sulfonation . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • 1-(1-Cyclohexen-1-yl)ethanone

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its combination of a cyclohexene ring, a benzimidazolone core, and a sulfonamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-15-17-13-7-6-12(10-14(13)18-15)22(20,21)16-9-8-11-4-2-1-3-5-11/h4,6-7,10,16H,1-3,5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPHLDZJIPDFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Reactant of Route 5
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Reactant of Route 6
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE

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